N-Arachidonoyl Dopamine-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

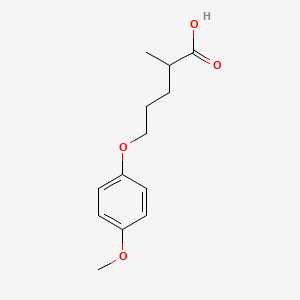

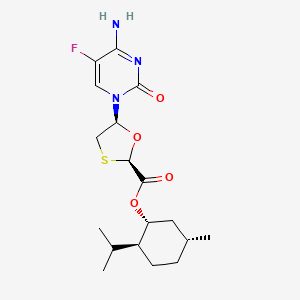

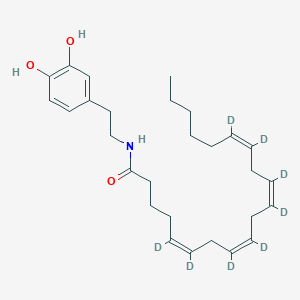

N-Arachidonoyl Dopamine-d8 (NADA-d8) is a variant of N-Arachidonoyl Dopamine (NADA) that contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions . It is used as an internal standard for the quantification of N-arachidonoyl dopamine by GC- or LC- mass spectrometry . NADA is a hybrid analog that incorporates components of the anandamide and capsaicin molecules. It is the amide of the neurotransmitter bioactive amine, dopamine, and the polyunsaturated fatty acid, arachidonic acid .

Molecular Structure Analysis

NADA-d8 has a molecular formula of C28H33D8NO3 . The molecular weight is 447.6 . The structure of NADA-d8 includes an arachidonic acid backbone conjugated to a dopamine moiety .Chemical Reactions Analysis

NADA-d8 is a CB1-selective cannabinoid agonist . It induces the typical tetrad of hypothermia, analgesia, catalepsy, and hypomotility in rats, which exceeds that of anandamide (AEA) . NADA-d8 is a full agonist at the vanilloid receptor 1, but is inactive on the dopaminergic D1 and D2 receptors .Physical And Chemical Properties Analysis

NADA-d8 is a solution in ethanol . It is soluble in 0.1 M Na2CO3, DMF, DMSO, and Ethanol:PBS (pH 7.2) (1:1) . Its λmax is 205, 283 nm .Applications De Recherche Scientifique

Internal Standard for Quantification

N-Arachidonoyl Dopamine-d8: is used as an internal standard for the quantification of N-arachidonoyl dopamine by GC- or LC-mass spectrometry. This application is crucial for accurate measurement in research studies .

Neurology and Sleep Disorders

Research indicates that N-Arachidonoyl Dopamine-d8 plays a role in neurology, particularly concerning sleep disorders. A decrease in its levels has been associated with chronic sleep disruption (CSD), which can lead to hyperalgesia .

Pain Management

As a CB1-selective cannabinoid agonist, N-Arachidonoyl Dopamine-d8 induces analgesia and could be a potential agent to manage neuroinflammatory diseases or pain .

Neuroprotective Properties

Studies have explored the neuroprotective properties of endocannabinoids like N-Arachidonoyl Dopamine-d8 , particularly in neuronal precursor cells subjected to oxidative stress .

Mécanisme D'action

Target of Action

N-Arachidonoyl Dopamine (NADA) is an endocannabinoid that primarily targets the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system . The TRPV1 ion channel, on the other hand, is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .

Mode of Action

NADA acts as an agonist for both the CB1 receptor and the TRPV1 ion channel . As an agonist, it binds to these receptors and activates them, leading to a series of intracellular events. For instance, the activation of the CB1 receptor can lead to the inhibition of adenylyl cyclase, modulation of mitogen-activated protein kinase (MAPK), activation of inwardly rectifying potassium channels, and inhibition of calcium channels .

Biochemical Pathways

It is known that nada plays a significant role in nociception and inflammation in the central and peripheral nervous system . It has been shown to exert protective and antioxidative properties in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures .

Pharmacokinetics

It is known that nada is present in very low concentrations in the brain .

Result of Action

NADA has been found to play a regulatory role in both the peripheral and central nervous systems, and displays antioxidant and neuroprotectant properties . It has also been implicated in smooth muscle contraction and vasorelaxation in blood vessels . Additionally, NADA has been observed to suppress inflammatory activation of human Jurkat T cells and to inhibit the release of prostaglandin E2 (PGE2) from lipopolysaccharide (LPS)-activated astrocytes, microglia, and mouse brain ECs .

Action Environment

The action of NADA can be influenced by various environmental factors. For instance, chronic sleep disruption (CSD) has been found to decrease the level of NADA in the thalamic reticular nucleus (TRN), leading to decreased CB1 receptor activity in the TRN . This decrease in NADA signaling in the TRN is critical for CSD-induced hyperalgesia .

Safety and Hazards

Orientations Futures

There is evidence that NADA plays an important role in nociception and inflammation in the central and peripheral nervous system . It has been suggested that treatment with exogenous NADA during and after injury might be beneficial . These findings provide strong evidence that NADA is an effective agent to manage neuroinflammatory diseases or pain and can be useful in designing novel therapeutic strategies .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-FBFLGLDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)